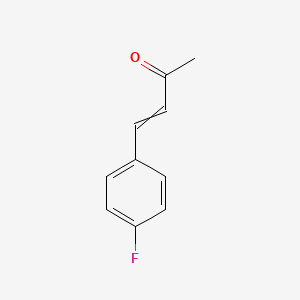

4-(4-Fluorophenyl)-3-buten-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9FO |

|---|---|

Poids moléculaire |

164.18 g/mol |

Nom IUPAC |

4-(4-fluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3 |

Clé InChI |

IXOKEPVAYTWJGM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=CC1=CC=C(C=C1)F |

Origine du produit |

United States |

Synthetic Methodologies for 4 4 Fluorophenyl 3 Buten 2 One and Its Derivatives

Established Synthetic Routes to 4-(4-Fluorophenyl)-3-buten-2-one

The most prominent and widely documented method for synthesizing this compound is the Claisen-Schmidt condensation. However, other classical organic reactions have also been reported for the formation of similar α,β-unsaturated ketone structures.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov For the synthesis of this compound, this involves the reaction between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). This reaction is valued for its simplicity and effectiveness in forming the requisite carbon-carbon bond. jchemrev.com

The Claisen-Schmidt condensation is most commonly performed under basic or acidic conditions. jchemrev.com Base-catalyzed processes are particularly prevalent, utilizing strong alkaline media to facilitate the reaction. Catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently employed, often dissolved in a protic solvent like ethanol (B145695) or methanol (B129727). jchemrev.comsaudijournals.com

Recent advancements have focused on greener and more efficient conditions. These include solvent-free approaches, where reactants are ground together with a solid catalyst like NaOH, which can lead to higher yields and shorter reaction times. aip.orggctlc.org Microwave-assisted synthesis has also emerged as a powerful technique, dramatically reducing reaction times from hours to minutes while often improving yields. researchgate.net

Below is a table summarizing various catalytic systems used for the synthesis of this compound and related chalcones.

| Catalyst System | Solvent | Conditions | Key Advantages |

| Sodium Hydroxide (aq) | Acetone/Water | Microwave Irradiation (40°C) | Rapid reaction time, selective product formation. |

| Potassium Hydroxide | Ethanol | Reflux or Ultrasound | Standard laboratory procedure, ultrasound can enhance yield. nih.govmdpi.com |

| Solid Sodium Hydroxide | Solvent-free | Grinding | Environmentally friendly ("green"), reduced waste, often high yield. aip.org |

| Barium Hydroxide | Ethanol | Heating | Effective catalyst with reported high yields for similar reactions. jchemrev.com |

| Lewis Acids (e.g., AlCl₃, BF₃) | Aprotic Solvents | Varies | Alternative to base-catalyzed methods. jchemrev.com |

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism:

Enolate Formation : A hydroxide ion (from NaOH or KOH) acts as a base, abstracting an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile. saudijournals.compkusz.edu.cn

Aldol (B89426) Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct. pkusz.edu.cn

Dehydration : The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final α,β-unsaturated ketone. This elimination is facile because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group, creating a highly stable π-system. aip.orgpkusz.edu.cn The dehydration typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. aip.org

This sequence of aldol addition followed by dehydration constitutes the condensation reaction, leading to the formation of this compound. pkusz.edu.cn

The stoichiometry of the reactants, specifically the molar ratio of 4-fluorobenzaldehyde to acetone, is a critical parameter that dictates the product distribution. Acetone possesses acidic α-hydrogens on both sides of its carbonyl group, allowing it to react with one or two equivalents of the aldehyde.

Mono-condensation Product : To favor the formation of the desired this compound, an excess of acetone is typically used. This ensures that the intermediate enolate is more likely to react with the abundant aldehyde rather than the mono-substituted product.

Di-condensation Product : Conversely, if the aldehyde is used in excess (typically a 2:1 molar ratio of aldehyde to acetone or greater), the reaction will proceed to form the di-substituted product, 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one. saudijournals.comresearchgate.net In this scenario, this compound is formed as an intermediate which, still possessing reactive α-hydrogens, is deprotonated and reacts with a second molecule of 4-fluorobenzaldehyde. researchgate.net

The following table illustrates the effect of reactant stoichiometry on the major product of the reaction.

| Molar Ratio (4-Fluorobenzaldehyde : Acetone) | Major Product |

| 1 : >1 (Acetone in excess) | This compound |

| 2 : 1 (Aldehyde in excess) | 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one |

Other Reported Organic Synthesis Routes

While Claisen-Schmidt condensation is the most common, other established organic synthesis methodologies can be applied to form the α,β-unsaturated ketone core structure.

Wittig Reaction : This method provides an unambiguous route to alkenes by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgpressbooks.pub To synthesize this compound, 4-fluorobenzaldehyde would be reacted with acetylmethylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). The strong P=O bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. mdpi.commnstate.edu

Heck Reaction : The palladium-catalyzed Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The target compound could potentially be synthesized by reacting 4-fluoro-iodobenzene with methyl vinyl ketone in the presence of a palladium catalyst and a base. This reaction is known for its high stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

Friedel-Crafts Acylation : This reaction could be employed by reacting fluorobenzene with 3-butenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jchemrev.comsaudijournals.com The acylation would preferentially occur at the para position of fluorobenzene due to the directing effect of the fluorine atom.

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and selective methods. For the synthesis of this compound and its derivatives, these strategies often involve new catalytic systems or energy sources.

Microwave and Ultrasound-Assisted Synthesis : As mentioned, the use of microwave irradiation or sonication provides alternative energy inputs that can accelerate reaction rates, increase yields, and reduce side product formation compared to conventional heating. researchgate.netnih.gov These techniques are considered part of green chemistry as they improve energy efficiency. aip.org

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based or strongly basic/acidic systems. Chiral organocatalysts can be employed in asymmetric aldol reactions to produce enantiomerically enriched chalcone (B49325) derivatives, which is of significant interest in medicinal chemistry. semanticscholar.orgrsc.org

Visible-Light Photocatalysis : Emerging strategies utilize visible light and a photosensitizer to promote reactions. For instance, α,β-unsaturated ketones can be synthesized from silyl enol ethers via an organocatalytic aerobic oxidation process, offering a metal-free and environmentally benign pathway. pkusz.edu.cnnih.govresearchgate.net

Continuous-Flow Synthesis : Flow chemistry systems, where reactants are pumped through a reactor, offer precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of chalcones and their derivatives. researchgate.netnih.gov

Green Chemistry Methodologies (e.g., "On-Water" Reaction Concepts for Related Enones)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones and related α,β-unsaturated carbonyl compounds, known as enones. nih.govdovepress.com A key development in this area is the concept of "on-water" synthesis, where reactions are performed with reactants suspended in water, often without the need for organic solvents. nih.govacs.org This method leverages the unique properties of the macroscopic phase boundary between water and insoluble reactants, which can lead to significant rate accelerations and enhanced selectivity. researchgate.net

For enones, carrying out reactions "on water" can result in rate enhancements of over 45-fold, and often more than 100-fold, compared to traditional organic solvents. acs.org This acceleration is not merely a concentration effect but is attributed to hydrophobic hydration effects and the high internal pressure of water that can stabilize transition states. nih.govresearchgate.net While specific studies focusing solely on the "on-water" synthesis of this compound are not extensively detailed, the principles have been successfully applied to a wide range of enones, suggesting a viable and environmentally benign alternative to conventional methods. nih.govacs.org Other green approaches include solvent-free grinding and the use of microwave irradiation to reduce reaction times and energy consumption. acs.org

Development of Heterogeneous and Homogeneous Catalysts for Enhanced Synthesis

The Claisen-Schmidt condensation for synthesizing chalcones like this compound traditionally relies on homogeneous base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.com However, these catalysts can be difficult to separate from the reaction mixture and can lead to side reactions. google.com To overcome these limitations, significant research has focused on developing both advanced homogeneous and, particularly, heterogeneous catalysts. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal and recycling. This aligns with green chemistry principles by reducing waste. nih.gov A variety of solid catalysts have been developed for chalcone synthesis, offering improved yields, selectivity, and reusability.

| Catalyst Type | Specific Example | Key Advantages |

| Layered Double Hydroxides (LDHs) | Mg/Al LDH/graphene nanocomposites | High basicity, high selectivity towards chalcone, particularly in slightly acidic solvents like acetonitrile (B52724). mdpi.com |

| Metal-Organic Frameworks (MOFs) | Magnetic nano Fe₃O₄@ZIF-8 | High reaction yields (85-95%), short reaction times, easy magnetic recovery, avoids corrosion from strong acid/base catalysts. google.com |

| Supported Heteropolyacids (HPAs) | H₅PMo₁₀V₂O₄₀ on SiO₂ | Excellent reusability, high reactivity, environmentally friendly (no waste production). researchgate.net |

| Metal Oxides | MgO, MnO₂, Y₂O₃ | Can catalyze the reaction under pressure. google.com |

| Modified Zeolites | Amino grafted zeolites | Provides a solid base catalyst for the condensation reaction. researchgate.net |

Homogeneous Catalysts: While the trend is towards heterogeneous systems, research also continues on improving homogeneous catalysts. This includes the use of ionic liquids and organocatalysts, which can offer mild reaction conditions and high selectivity. researchgate.netresearchgate.net For instance, palladium-based catalysts have been used in Heck coupling reactions to synthesize related aryl ketones. researchgate.net

Strategies for Stereoselective Synthesis of (E)- or (Z)-Isomers

The double bond in this compound can exist as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is typically the major or exclusive product of the standard Claisen-Schmidt condensation. mdpi.com However, controlling the stereoselectivity to favor the less stable (Z)-isomer is a significant synthetic challenge.

Strategies for stereoselective synthesis often involve alternative reaction pathways or specialized reagents:

Julia-Kocienski Olefination: This reaction, involving sulfone reagents, can provide high yields of conjugated enynes with excellent E-stereoselectivity. nih.gov While applied to enynes, the principles can be adapted for enone synthesis.

Alkyne Difunctionalization: Nickel-catalyzed cascade reactions involving the arylation of an alkyne can lead to the formation of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org Such methods provide a route to geometrically defined products that are difficult to access through condensation reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by selective reduction or further modification, can provide access to specific isomers. mdpi.com For example, a one-pot sequence of protodesilylation of a silylated enyne followed by Sonogashira coupling allows for the selective synthesis of isomers with specific aryl group arrangements. mdpi.com

Achieving high stereoselectivity, particularly for the (Z)-isomer, often requires moving away from traditional condensation methods and employing modern organometallic or named reactions that offer greater kinetic control over the product geometry. rsc.orgresearchgate.net

Derivatization and Analog Synthesis

This compound serves as a valuable starting material, or "building block," for the synthesis of a wide array of more complex molecules. sigmaaldrich.com Its reactive α,β-unsaturated carbonyl system allows for numerous chemical transformations.

Synthesis of Structurally Modified this compound Derivatives

The basic chalcone structure can be readily modified to produce a library of derivatives. The Claisen-Schmidt reaction itself is highly versatile; by substituting the starting materials (acetophenones and benzaldehydes), a wide range of chalcone derivatives can be prepared. nih.gov For example, using a fluorinated acetophenone (B1666503) with various substituted aromatic aldehydes allows for the synthesis of diverse fluorinated chalcones. rasayanjournal.co.in The core structure can be further altered through reactions targeting the keto-ethylenic moiety, leading to compounds with different electronic and steric properties. acs.org

Exploration of Synthetic Pathways to Fluorinated Analogues

The synthesis of fluorinated chalcones and their analogues is of significant interest, as the inclusion of fluorine atoms can dramatically alter a molecule's biological and physical properties. dovepress.comsigmaaldrich.com There are two primary approaches to creating fluorinated analogues:

Synthesis from Fluorinated Precursors: This is the most common method, where fluorinated starting materials, such as 4-fluorobenzaldehyde or a fluorinated acetophenone, are used in a standard condensation reaction. mdpi.comrasayanjournal.co.in This approach allows for precise control over the location of the fluorine atom.

Direct Fluorination: This involves introducing fluorine atoms onto a pre-existing chalcone structure using specific fluorinating agents. mdpi.com This can be more challenging due to selectivity issues but offers a route to analogues that may not be accessible from simple precursors.

These synthetic pathways provide access to a broad range of fluorinated compounds, including those with multiple fluorine substitutions on the aromatic rings. nih.gov

Preparation of Complex Molecules Utilizing this compound as a Building Block

The reactivity of the α,β-unsaturated carbonyl group makes this compound an excellent building block for synthesizing more complex, often heterocyclic, molecules. acs.org The enone system can act as an electrophile in Michael additions or as a dienophile in Diels-Alder reactions.

A prominent example is the synthesis of isoxazolines. Fluorinated chalcones can be treated with hydroxylamine (B1172632) hydrochloride, leading to a cyclization reaction that forms the five-membered isoxazoline ring. rasayanjournal.co.in Similarly, chalcones are key intermediates in the biosynthesis and synthetic production of flavonoids and isoflavonoids. researchgate.netacs.org Furthermore, the core structure of 4-phenyl-3-buten-2-one is a key component in the synthesis of the anticoagulant drug Warfarin, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 4 Fluorophenyl 3 Buten 2 One

Reactions Involving the α,β-Unsaturated Carbonyl Moiety

The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, is a prime site for various addition reactions. The electronegative oxygen atom withdraws electron density, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., Michael Additions)

Nucleophilic addition to the β-carbon of α,β-unsaturated ketones is known as conjugate addition or Michael addition. This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. In the case of 4-(4-Fluorophenyl)-3-buten-2-one, the β-carbon is activated by the conjugated ketone, making it an electrophilic site. Nucleophiles attack this position, leading to a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon to yield the saturated product.

A significant application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of α,β-unsaturated ketones like this compound (a chalcone (B49325) derivative) with hydrazine (B178648) hydrate (B1144303) is a widely used method for synthesizing pyrazoline derivatives. In this reaction, hydrazine acts as the nucleophile, initially attacking the β-carbon, which is followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid or formic acid, in a solvent like ethanol (B145695).

Thia-Michael additions, where a thiol is the nucleophile, are also highly efficient reactions with α,β-unsaturated carbonyl compounds. These reactions are known for being rapid and high-yielding, often proceeding under mild conditions. The use of S-alkylisothiouronium salts in water under alkaline conditions has been developed as an odorless and environmentally friendly alternative to using volatile thiols.

Table 1: Examples of Nucleophilic Addition to this compound Analogues (Chalcones)

| Nucleophile (Donor) | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Hydrazine Hydrate | Pyrazoline | Reflux in ethanol with acetic acid catalyst | Forms a five-membered nitrogen-containing heterocycle. |

| Hydrazine Hydrate | N-Substituted Pyrazoline | Reflux in formic acid | A convenient method for synthesizing N-acyl pyrazolines. |

| Thiols (e.g., Benzyl Mercaptan) | Thia-Michael Adduct | Room temperature, various catalysts (e.g., FeCl₃) | Efficient C-S bond formation. |

| S-Alkylisothiouronium Salts | Thia-Michael Adduct | Aqueous NaOH, room temperature | Odorless and green alternative to using thiols. |

| Enolates (e.g., from β-keto esters) | 1,5-Dicarbonyl Compound | Base catalyst (e.g., Sodium Ethoxide) | Classic Michael reaction for C-C bond formation. |

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

While nucleophilic addition to the β-carbon is more common due to the electronic influence of the carbonyl group, electrophilic addition across the carbon-carbon double bond can also occur. In such reactions, an electrophile (E⁺) attacks the π-system of the double bond. The resulting carbocation intermediate is destabilized by the adjacent electron-withdrawing carbonyl group, making this reaction less favorable than in isolated alkenes. However, under specific conditions, reactions such as halogenation (e.g., with Br₂) can proceed, leading to the formation of a di-halogenated product. The regioselectivity of the addition would be influenced by the electronic effects of both the p-fluorophenyl group and the acetyl group.

Cycloaddition Reactions (e.g., [4+2] or [2+2] Cycloadditions)

The α,β-unsaturated ketone moiety in this compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this role, it reacts with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are governed by well-established principles of the Diels-Alder reaction. Similarly, [2+2] photocycloadditions are also possible, where the excited state of the enone reacts with an alkene to form a cyclobutane (B1203170) ring.

Reactivity of the Ketone Functionality

The carbonyl group itself is a site of significant reactivity, independent of the conjugated double bond.

Reduction Reactions (e.g., to Allylic Alcohols)

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding the corresponding allylic alcohol, 4-(4-Fluorophenyl)-3-buten-2-ol. This transformation requires chemoselective reducing agents that will not affect the carbon-carbon double bond. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) at low temperatures. Catalytic transfer hydrogenation is another method that can achieve this selective reduction. The resulting allylic alcohol is a valuable synthetic intermediate.

Oxidation Reactions Yielding Carboxylic Acids or Other Oxidized Products

Vigorous oxidation of this compound can lead to the cleavage of the carbon-carbon double bond. Reagents such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) can cleave the double bond to yield 4-fluorobenzoic acid and other smaller fragments. A milder oxidation, such as the haloform reaction (using, for example, bromine or iodine in the presence of a base), could potentially occur at the methyl ketone, converting it into a carboxylate (4-(4-fluorophenyl)propenoate) and a haloform (e.g., bromoform (B151600) or iodoform).

Reactions with Organometallic Reagents

The reactivity of α,β-unsaturated ketones like this compound with organometallic reagents is characterized by two primary modes of attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. pressbooks.pub The outcome of the reaction is highly dependent on the nature of the organometallic reagent used.

Grignard Reagents (RMgX):

Grignard reagents, being strong nucleophiles, typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. pressbooks.publibretexts.org This reaction leads to the formation of a tertiary alcohol after acidic workup. However, the regioselectivity can be influenced by steric hindrance around the carbonyl group, with increased bulkiness potentially leading to a higher proportion of the 1,4-addition product. youtube.com The use of copper(I) salts as additives can dramatically shift the reaction pathway towards exclusive 1,4-addition. youtube.com This is attributed to the in-situ formation of a softer organocuprate reagent.

Organolithium Reagents (RLi):

Similar to Grignard reagents, organolithium compounds are highly reactive and generally favor 1,2-addition to aldehydes and ketones. pressbooks.pubchemistrysteps.com

Gilman Reagents (R₂CuLi):

In contrast to Grignard and organolithium reagents, Gilman reagents (lithium diorganocuprates) are softer nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. chemistrysteps.comlibretexts.org This reaction is a highly effective method for forming new carbon-carbon bonds at the β-position, leading to a saturated ketone after the reaction. libretexts.org The reaction is thought to proceed through a nucleophilic addition of the diorganocopper anion to the β-carbon, forming a copper-containing intermediate. libretexts.org

| Organometallic Reagent | General Formula | Primary Mode of Addition to α,β-Unsaturated Ketones | Resulting Product Type |

|---|---|---|---|

| Grignard Reagent | RMgX | 1,2-Addition (typically) pressbooks.publibretexts.org | Tertiary Alcohol |

| Organolithium Reagent | RLi | 1,2-Addition pressbooks.pubchemistrysteps.com | Tertiary Alcohol |

| Gilman Reagent | R₂CuLi | 1,4-Conjugate Addition chemistrysteps.comlibretexts.org | Saturated Ketone |

Chemical Transformations of the Fluorophenyl Group

The 4-fluorophenyl moiety of the molecule presents opportunities for further functionalization through reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, albeit a deactivating one. However, the presence of the electron-withdrawing butenone side chain can influence the regioselectivity of these reactions. In base-catalyzed Claisen-Schmidt condensations to form similar chalcone structures, nucleophilic aromatic substitution (SNAr) has been observed where a methoxy (B1213986) group replaces the fluorine atom at the para position when methanol (B129727) is used as the solvent. ebyu.edu.tr This highlights the electron-deficient nature of the fluorinated ring, which is enhanced by the carbonyl group. ebyu.edu.tr

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A heteroatom-containing group, such as a methoxy or an amide group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While the fluorine atom itself is not a strong DMG, the carbonyl group of the butenone chain can potentially act as one. However, the most effective DMGs are typically stronger Lewis bases. wikipedia.org For related fluorinated aromatic compounds, such as 4-fluorobenzoic acid, metalation with strong bases like s-BuLi occurs preferentially at the position ortho to the carboxylate group. unblog.fr

Conversion to Heterocyclic Systems and Other Complex Structures

The α,β-unsaturated ketone framework of this compound is a versatile precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole (B372694), Thiazole (B1198619), and Other Heterocyclic Frameworks

Pyrazoles:

Chalcones readily react with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.netthepharmajournal.com The reaction typically involves the condensation of the chalcone with hydrazine hydrate in the presence of an acid like acetic acid or under reflux in ethanol. researchgate.netthepharmajournal.com This method allows for the synthesis of a wide variety of substituted pyrazoles. nih.govscholarsresearchlibrary.comnih.gov

Thiazoles:

Thiazole rings can be synthesized from chalcones through various methods. One approach involves the reaction of the chalcone with elemental sulfur and glycine (B1666218) ethyl ester hydrochloride. thieme-connect.com Another common method is the Hantzsch thiazole synthesis, where the chalcone (or a derivative) reacts with a thioamide. The Claisen-Schmidt condensation is also frequently used to prepare thiazole-based chalcone derivatives that can undergo further transformations. acs.orgnih.govtandfonline.com

Mechanistic Insights into Cyclization and Rearrangement Processes

The formation of heterocyclic rings from this compound and its derivatives involves a variety of cyclization and rearrangement mechanisms.

Cyclization:

Prins-Type Cyclization: This reaction involves the intramolecular addition of a nucleophile to an oxocarbenium ion, which can be generated from the carbonyl group of the butenone. researchgate.net This process is valuable for the stereoselective construction of oxygen-containing heterocycles like tetrahydropyrans. nih.govbeilstein-journals.org

Bergman Cyclization: While not directly applicable to the butenone itself, this reaction involves the cycloaromatization of enediynes to form highly reactive diradical species and is a key process in the mechanism of action of some natural anticancer products. organic-chemistry.org

Michael Addition/Cyclization: The 1,4-addition of a nucleophile to the α,β-unsaturated system can generate an enolate intermediate that subsequently undergoes an intramolecular cyclization. This is a common strategy in the synthesis of cyclic compounds. msu.edu

Rearrangement:

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl 3 Buten 2 One

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for a detailed mapping of electron distribution and energy levels, which in turn helps in predicting how and where a molecule will react.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This makes it computationally more efficient than traditional wavefunction-based methods, while still providing a high level of accuracy. arxiv.org

For 4-(4-fluorophenyl)-3-buten-2-one, DFT calculations would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest possible energy, known as the ground state geometry. The resulting optimized structure provides key information on the molecule's shape and steric properties.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Chalcone (B49325)

| Parameter | Value (s-cis conformer) | Value (s-trans conformer) |

| C=O Bond Length (Å) | 1.23 | 1.24 |

| C=C Bond Length (Å) | 1.34 | 1.35 |

| Dihedral Angle (O=C-C=C) (°) | ~0 | ~180 |

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| Note: This data is for a model chalcone system and is presented for illustrative purposes only. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). wpmucdn.com The energy and spatial distribution of these orbitals are crucial in determining the feasibility and regioselectivity of a chemical reaction.

For this compound, the HOMO would likely be localized on the π-system of the double bond and the phenyl ring, as well as the lone pairs of the oxygen atom. The LUMO would be expected to have significant contributions from the carbonyl carbon and the β-carbon of the enone system, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Likely Localization in this compound |

| HOMO | -6.5 | Phenyl ring, C=C double bond, Oxygen lone pair |

| LUMO | -1.8 | Carbonyl carbon, β-carbon of the enone |

| HOMO-LUMO Gap | 4.7 | - |

| Note: The energy values are hypothetical and serve to illustrate the concept. The localization is based on the general electronic properties of α,β-unsaturated ketones. |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy.

For a reaction involving this compound, such as a Michael addition to the β-carbon, computational chemists would model the approach of the nucleophile to the enone. By mapping the potential energy surface, they can identify the transition state structure and calculate the activation energy. This information helps in understanding the feasibility of the reaction under different conditions.

When a reaction can proceed through multiple possible pathways, computational modeling can be used to test different mechanistic hypotheses. By calculating the energy profiles for each proposed pathway, researchers can determine the most likely mechanism. For instance, in a complex multi-step synthesis, there might be questions about the order of bond formation and breaking. Computational analysis can provide a detailed picture of the entire reaction coordinate, including any intermediates and transition states, helping to clarify the mechanism.

Conformational Analysis and Tautomeric Equilibria (for related butenones)

Molecules that are not rigid can exist in different spatial arrangements called conformations. The study of these conformations and their relative energies is known as conformational analysis.

For butenone derivatives, rotation around the single bond connecting the carbonyl group and the C=C double bond can lead to different conformers, typically referred to as s-cis and s-trans. A theoretical study on nitro-hydroxy-methoxy chalcones demonstrated that s-cis conformers were generally more stable. ufms.br For o-Chal, the s-cis conformer accounted for 41.5% of the equilibrium population, while for m-Chal, the s-cis conformers were dominant at 86.2%. ufms.br The position of substituents can influence the population of s-trans conformers. ufms.br

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is possible, where a proton from the methyl group migrates to the carbonyl oxygen, forming an enol.

Figure 1: Keto-Enol Tautomerism of this compound

Computational studies can predict the relative stability of these tautomers. For most simple ketones, the keto form is significantly more stable than the enol form. However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form. DFT calculations can determine the energies of both tautomers and the energy barrier for the interconversion, providing a quantitative understanding of the equilibrium. Studies on other keto-enol systems have shown that computational methods can accurately predict these energy differences. comporgchem.comorientjchem.org

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. For this compound, a member of the chalcone family, MD simulations can provide critical insights into its conformational flexibility, interactions with its environment, and potential behavior in a biological context. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the wealth of research on related chalcone derivatives allows for a detailed extrapolation of the methodologies and expected findings. nih.govnih.govrsc.orgnih.gov

MD simulations treat atoms as classical particles and use Newton's equations of motion to calculate their trajectories over a defined period. This approach provides a "movie" of molecular motion, revealing dynamic processes that are often inaccessible to static experimental techniques. All-atom MD simulations, where every atom in the system is explicitly represented, are commonly employed for chalcones to capture detailed intermolecular and intramolecular interactions. nih.gov These simulations are often complemented by other computational methods like Density Functional Theory (DFT) for accurate parameterization and quantum mechanics/molecular mechanics (QM/MM) for studying reactions.

Conformational Dynamics and Flexibility

One of the primary applications of MD simulations for a molecule like this compound is to explore its conformational landscape. Chalcones possess rotational freedom around several single bonds, leading to different spatial arrangements of the aromatic rings and the α,β-unsaturated carbonyl system. The two main conformers are typically the s-cis and s-trans isomers, arising from rotation around the bond connecting the carbonyl group and the double bond. ufms.br

MD simulations can predict the relative stability of these conformers and the energy barriers for their interconversion. By analyzing the trajectory of the simulation, researchers can determine the population of different conformational states and how they might be influenced by factors such as temperature and the surrounding medium. Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 1: Hypothetical Dihedral Angle Distribution for this compound in Different Solvents

| Dihedral Angle (C-C-C=O) | Population in Water (%) | Population in Chloroform (%) |

| s-cis (approx. 0°) | 30 | 45 |

| s-trans (approx. 180°) | 70 | 55 |

This table illustrates the type of data that could be generated from MD simulations to show the preference for different conformers in various solvent environments.

Solvent Effects on Molecular Behavior

The solvent environment can significantly impact the structure, dynamics, and electronic properties of a solute molecule. MD simulations explicitly model the solvent molecules (e.g., water, chloroform, DMSO), allowing for a detailed investigation of solute-solvent interactions. redalyc.org For this compound, simulations can reveal the organization of solvent molecules around the polar carbonyl group and the nonpolar aromatic rings.

The solvent can influence the conformational equilibrium and the accessibility of different parts of the molecule. For instance, polar solvents might stabilize a more polar conformer through hydrogen bonding or dipole-dipole interactions. The solvent-accessible surface area (SASA) is a common metric calculated from MD simulations to quantify the exposure of the molecule to the solvent. nih.gov Changes in SASA can indicate conformational changes or the binding of other molecules. nih.gov

Table 2: Hypothetical Solvent Accessible Surface Area (SASA) for Key Functional Groups of this compound

| Functional Group | Average SASA in Water (Ų) | Average SASA in DMSO (Ų) |

| Carbonyl Oxygen | 35.2 | 30.1 |

| Fluorine Atom | 25.8 | 22.5 |

| Phenyl Ring | 150.6 | 145.3 |

This table provides an example of how SASA values from MD simulations could quantify the solvent exposure of different parts of the molecule in various solvents.

Interaction with Biomolecules

A significant application of MD simulations in the context of medicinal chemistry is to study the interaction of small molecules with biological targets like proteins and nucleic acids. nih.govrsc.org As many chalcone derivatives exhibit a range of biological activities, MD simulations are instrumental in elucidating their mechanism of action at the molecular level. mdpi.com

For this compound, MD simulations could be used to model its binding to a specific protein target. This would typically start with a molecular docking study to predict the initial binding pose, followed by an MD simulation to refine the pose and assess the stability of the complex. nih.govrsc.org The simulation can provide detailed information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Analysis of the simulation trajectory can also reveal conformational changes in both the ligand and the protein upon binding. The binding free energy can also be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Table 3: Hypothetical Analysis of Intermolecular Interactions between this compound and a Target Protein from a 100 ns MD Simulation

| Interaction Type | Key Interacting Residues | Occupancy (%) |

| Hydrogen Bond (C=O) | Serine 24, Glycine (B1666218) 25 | 75.3 |

| Pi-Pi Stacking (Phenyl Ring) | Tyrosine 88 | 60.1 |

| Hydrophobic Interactions | Leucine 22, Valine 30 | 90.5 |

This table exemplifies the kind of detailed interaction data that can be extracted from an MD simulation of a ligand-protein complex, highlighting the specific residues involved and the stability of the interactions.

Mechanistic Biological Activity Studies and Molecular Target Interactions of 4 4 Fluorophenyl 3 Buten 2 One and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

The biological activity of 4-(4-Fluorophenyl)-3-buten-2-one and its analogues is significantly attributed to their ability to inhibit various enzymes. This section delves into the specific mechanisms of interaction with key enzyme systems.

Cytochrome P450 Enzyme Interaction Mechanisms

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many drugs. nih.gov The interaction of chemical compounds with these enzymes can lead to significant alterations in drug efficacy and toxicity. nih.gov Inhibition of CYP450 enzymes can occur through several mechanisms, including reversible competitive, non-competitive, and irreversible mechanism-based inhibition. psu.edu

While specific mechanistic studies on the direct interaction of this compound with cytochrome P450 enzymes are not extensively detailed in the reviewed literature, the presence of the fluorine atom is significant. Fluorine substitution is a known strategy in medicinal chemistry that can modulate metabolic stability and interactions with enzymes. researchgate.net For instance, certain fluoroquinolone antibiotics have been shown to act as competitive inhibitors of CYP3A4 and CYP1A isozymes. nih.gov The fluorinated phenyl group in this compound could potentially influence its binding and inhibitory activity towards specific CYP450 isoforms, but further research is required to establish the precise mechanism.

Inhibition Mechanisms of Other Relevant Enzymes (e.g., Trypanothione (B104310) Reductase for related compounds)

Analogues of this compound, particularly chalcones, have demonstrated inhibitory activity against a range of other clinically relevant enzymes.

Trypanothione Reductase (TR): This enzyme is essential for the survival of Leishmania parasites, as it is a key component of their defense against oxidative stress. mdpi.com Chalcone (B49325) derivatives have been identified as potent inhibitors of TR. researchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme, interfering with its function and thus exhibiting antileishmanial activity. mdpi.com

Leishmania Arginase (LiARG): Chalcone derivatives have been shown to inhibit LiARG, an enzyme critical for the parasite's growth and survival. Molecular docking studies have revealed that these inhibitors interact with key residues in the enzyme's active site, such as His140, Asn153, and His155. frontiersin.org

Fumarate (B1241708) Reductase: Oxygenated chalcones have been found to inhibit fumarate reductase in Leishmania parasites. This enzyme is part of the parasite's mitochondrial respiratory chain, and its inhibition disrupts energy production. nih.gov

5-Lipoxygenase: Fluorinated chalcone derivatives have been specifically designed and synthesized as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.netnih.gov

Cholinesterases: Certain chalcone derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have indicated that these compounds interact with important amino acid residues in the binding sites of these enzymes. benthamdirect.com

The inhibitory activities of chalcone analogues against these enzymes are summarized in the table below.

| Enzyme | Organism/System | Inhibitor Class | Key Findings |

| Trypanothione Reductase (TR) | Leishmania | Chalcones | Inhibition of a key enzyme in the parasite's antioxidant defense. mdpi.comresearchgate.net |

| Leishmania Arginase (LiARG) | Leishmania infantum | Chalcone derivatives | Interaction with active site residues (His140, Asn153, His155). frontiersin.org |

| Fumarate Reductase | Leishmania | Oxygenated chalcones | Interference with the parasite's mitochondrial function. nih.gov |

| 5-Lipoxygenase | Rat Basophilic Leukemia-1 Cells | Fluorinated chalcones | Potent inhibition of the inflammatory enzyme. researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | In vitro assay | Chalcone derivatives | Interaction with SER200 in the binding site. benthamdirect.com |

| Butyrylcholinesterase (BChE) | In vitro assay | Chalcone derivatives | Interaction with TRP82, SER198, and other residues. benthamdirect.com |

Molecular Interactions with Receptor Systems (e.g., Serotonin (B10506) Receptors for Related Compounds)

While the prompt provides serotonin receptors as an example, specific studies detailing the interaction of this compound or its close analogues with this receptor system are not prominent in the current body of scientific literature. The chalcone scaffold is, however, widely recognized as a "privileged structure" in medicinal chemistry, and its derivatives are investigated for interactions with a multitude of receptor targets. nih.govnih.gov

Ligand Binding Studies at the Molecular Level

Molecular docking studies have provided significant insights into the binding of chalcone analogues to the active sites of various enzymes. These computational methods predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity.

For instance, in the case of Leishmania Arginase, docking studies have shown that the most active chalcone inhibitors form hydrogen bonds and have hydrophobic interactions with essential residues within the enzyme's active site. frontiersin.org Similarly, for cholinesterase inhibition, molecular docking has predicted that the inhibitory activity of chalcones is due to their interaction with key amino acids such as SER200 in AChE and a host of residues including TRP82 and SER198 in BChE. benthamdirect.com These studies are crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Modes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For chalcones, several SAR studies have elucidated key structural features that determine their inhibitory potency and selectivity.

Substitution on Aromatic Rings: The nature and position of substituents on the two aromatic rings of the chalcone scaffold are critical. For antileishmanial activity, it has been observed that bulky substituents at certain positions of ring B can enhance activity, whereas the same substituents at other positions can lead to a decrease in effect. frontiersin.org

The α,β-Unsaturated Carbonyl System: The enone moiety connecting the two aryl rings is often crucial for biological activity. Studies on chalcones with antitumor activity have shown that the reduction of this double bond leads to a significant decrease in antiproliferative effects. mdpi.com

Role of Fluorine: In the context of cholinesterase inhibition, the presence of a fluorine or a nitro group at the para-position of Ring B has been found to be advantageous for activity. benthamdirect.com

Positional Isomerism: For coumarin-chalcone hybrids, the position of substituents (ortho, meta, or para) on the chalcone fragment dictates the selectivity of inhibition between AChE and BChE. nih.gov

A summary of key SAR findings for chalcone analogues is presented below.

| Activity | Structural Feature | Effect on Activity |

| Antitumor | α,β-unsaturated enone system | Important for activity; reduction leads to loss of potency. mdpi.com |

| Antitumor | Halogen at para-position | Decrease in growth inhibitory effect compared to the unsubstituted compound. mdpi.com |

| Antileishmanial | Bulky substituents on Ring B | Position-dependent increase or decrease in activity. frontiersin.org |

| Cholinesterase Inhibition | Fluorine at para-position of Ring B | Favorable for inhibitory activity. benthamdirect.com |

| AChE vs. BChE Selectivity | Substituent position (para vs. ortho) | Determines selectivity between the two enzymes in coumarin-chalcone hybrids. nih.gov |

Elucidation of Molecular Mechanisms Underlying Reported Bioactivities

The diverse biological activities reported for this compound and its analogues can be explained by their interactions at the molecular level.

The antileishmanial activity of these compounds is a direct consequence of the inhibition of essential parasitic enzymes. By targeting enzymes like trypanothione reductase and Leishmania arginase, chalcones disrupt the parasite's ability to counteract oxidative stress, leading to cell death. mdpi.comfrontiersin.org Furthermore, the inhibition of mitochondrial enzymes such as fumarate reductase impairs the parasite's energy metabolism, which is also a viable mechanism for its elimination. nih.gov Some studies also point to the alteration of the parasite's mitochondrial ultrastructure as a mechanism of action. nih.gov

The anticancer properties of chalcone analogues have been linked to their ability to modulate key signaling pathways involved in cancer progression. For instance, some chalcones have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a central role in inflammation and cancer. nih.gov The cytotoxicity of these compounds against cancer cells has been correlated with their NF-κB inhibitory activity. nih.gov

The potential for neuroprotective effects is suggested by the inhibition of cholinesterases. By inhibiting AChE and BChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a strategy used in the management of Alzheimer's disease. benthamdirect.com Similarly, the anti-inflammatory activity is explained by the inhibition of enzymes like 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. researchgate.netnih.gov

Anti-inflammatory Mechanisms at a Molecular Level

Studies on compounds structurally related to this compound suggest that their anti-inflammatory effects are mediated through the modulation of specific signaling pathways and the inhibition of pro-inflammatory mediators. researchgate.netnih.gov While direct mechanistic studies on this compound are limited, the activities of its analogues provide significant insights into its potential modes of action.

A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netmdpi.com For instance, an analogue, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by regulating the mitogen-activated protein kinase (MAPK)/NF-κB pathway. nih.gov

Another significant anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation. researchgate.net An analogue, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, demonstrated a marked inhibitory effect on prostaglandin (B15479496) biosynthesis in carrageenin-induced rat pleurisy. nih.gov This suggests that compounds with a similar butenone skeleton may interfere with the arachidonic acid cascade.

The table below summarizes the observed anti-inflammatory mechanisms of action for analogues of this compound.

| Compound/Analogue | Molecular Target/Pathway | Observed Effect |

| Plant-derived compounds (general) | Nuclear Factor-kappa B (NF-κB) Pathway | Inhibition of transcription of pro-inflammatory genes. researchgate.net |

| Plant-derived compounds (general) | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis. researchgate.net |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Prostaglandin Biosynthesis | Marked inhibition of exudate formation and leukocyte accumulation. nih.gov |

| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) | MAPK/NF-κB Signaling Pathway | Reduced production of TNF-α and IL-6. nih.gov |

Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

The antioxidant activity of chalcones and their analogues, including this compound, is often attributed to their chemical structure, which enables them to act as radical scavengers. These compounds can donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. nih.gov Oxidative stress is a key contributor to the onset and progression of many inflammatory diseases. nih.gov

The core structure of these compounds, featuring a conjugated system, is crucial for their antioxidant potential. The presence and position of substituent groups on the phenyl rings significantly influence their radical scavenging capabilities. nih.gov For example, studies on flavonoids like quercetin (B1663063) have shown that hydroxyl groups are important for antioxidant activity. nih.gov While this compound lacks hydroxyl groups, the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, potentially influencing its interaction with free radicals.

The primary antioxidant mechanisms include:

Direct Radical Scavenging: The compound can directly react with and neutralize free radicals such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical, superoxide (B77818) radicals, and peroxynitrite. nih.gov

Inhibition of Oxidative Enzymes: Analogous compounds have been shown to inhibit enzymes responsible for producing ROS, such as myeloperoxidase (MPO). nih.gov

The table below details potential antioxidant mechanisms based on studies of structurally related compounds.

| Mechanism | Description | Example from Related Compounds |

| DPPH Radical Scavenging | Direct quenching of the stable DPPH free radical, a common measure of antioxidant activity. | Quercetin and its galloyl derivatives show potent DPPH scavenging activity. nih.gov |

| Superoxide Scavenging | Neutralization of the superoxide anion (O₂⁻), preventing the formation of more harmful ROS. | Quercetin-related flavonoids effectively scavenge superoxide radicals in cellular models. nih.gov |

| Peroxynitrite Scavenging | Detoxification of peroxynitrite (ONOO⁻), a potent and destructive RNS. | Quercetin galloyl esters demonstrated significant peroxynitrite scavenging capabilities. nih.gov |

Antimicrobial Mechanisms (e.g., Disruption of Microbial Cell Processes)

The antimicrobial properties of this compound and its analogues are linked to their ability to interfere with essential microbial structures and functions. smolecule.com The presence of the fluorophenyl group appears to be a key contributor to this activity. nih.govnih.gov

One of the proposed mechanisms is the disruption of the microbial cell membrane. nih.gov Some fluorophenyl-containing pyrazole (B372694) derivatives have been shown to compromise the integrity of the bacterial membrane, leading to cell death. nih.gov This disruption can occur through interactions with membrane components like lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

Furthermore, these compounds can inhibit microbial growth by targeting essential enzymes or interfering with metabolic pathways. The specific molecular targets can vary depending on the microbial species. For example, studies on fluorophenyl-substituted triazines and semicarbazones have demonstrated significant activity against a range of Gram-positive bacteria and fungi. nih.govresearchgate.net

The table below summarizes the antimicrobial mechanisms observed in analogues of this compound.

| Compound Class/Analogue | Proposed Mechanism | Target Organisms |

| Fluorophenyl-containing pyrazole hydrazones | Disruption of bacterial membrane integrity. nih.gov | Drug-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.gov |

| Fluorophenyl-substituted researchgate.netsmolecule.comnih.govtriazines | Undefined, likely interference with essential cellular processes. | Gram-positive bacteria and fungi. nih.gov |

| N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones | Undefined, structure-activity relationship points to the importance of the substituted phenyl ring. | Various bacterial and fungal strains. researchgate.net |

| Semapimod (an anilide) | Binds to lipopolysaccharide (LPS), disrupting and permeabilizing the outer membrane. nih.gov | E. coli and A. baumannii. nih.gov |

Analytical Method Development for 4 4 Fluorophenyl 3 Buten 2 One and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of 4-(4-Fluorophenyl)-3-buten-2-one, providing the means to separate it from impurities, metabolites, or other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used method for the analysis of moderately polar compounds like this compound. pensoft.netpensoft.net Method development typically focuses on optimizing the separation on a non-polar stationary phase, most commonly a C18 column, by adjusting the mobile phase composition. pensoft.netpensoft.net

A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.netsielc.com The ratio of these components is adjusted to achieve the desired retention time and resolution from other compounds in the sample. pensoft.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities. For mass spectrometry compatibility, volatile buffers like formic acid or acetic acid are used instead of non-volatile salts like phosphate. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, as the conjugated system of this compound allows for strong absorbance at a specific wavelength. pensoft.netpensoft.net

Validation of the HPLC method is crucial to ensure its reliability and includes assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). pensoft.netpensoft.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Chalcone-like Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., Phosphate or Formate) | pensoft.netsielc.com |

| Elution | Isocratic or Gradient | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netpensoft.net |

| Detection | UV-Vis at a specific wavelength (e.g., 225-265 nm) | pensoft.netpensoft.netcore.ac.uk |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.netpensoft.net |

Gas Chromatography (GC) Method Development, Including Derivatization Strategies for Carbonyls

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, its carbonyl group can sometimes lead to poor peak shape or adsorption on the column. To overcome these issues and improve chromatographic performance, derivatization is often employed. researchgate.net

Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For carbonyl compounds like this compound, several strategies can be used. One common approach is oximation, where the carbonyl group reacts with a hydroxylamine (B1172632) derivative. Another is the formation of hydrazones. For enhanced sensitivity, especially with an electron capture detector (ECD) or mass spectrometry, fluorinated derivatizing agents such as heptafluorobutyrylimidazole (HFBI) or pentafluorophenylhydrazine (B1196947) (PFPH) can be used. gcms.cz The choice of derivatizing agent depends on the specific analytical requirements, including the desired sensitivity and the detector being used. researchgate.netgcms.cz

The development of a GC method involves optimizing the temperature program of the oven, selecting an appropriate capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-polysiloxane), and setting the parameters for the injector and detector. gcms.cz

Table 2: Potential Derivatization Reagents for Carbonyl Analysis by GC

| Reagent Class | Specific Example | Target Functional Group | Purpose |

|---|---|---|---|

| Hydroxylamines | Hydroxylamine hydrochloride | Carbonyl (Ketone) | Forms oxime, improves thermal stability |

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | Forms hydrazone, useful for UV/Vis detection |

| Fluorinated Acylating Agents | Heptafluorobutyrylimidazole (HFBI) | Can derivatize active hydrogens, but mainly used for other groups | Increases volatility and ECD/MS sensitivity gcms.cz |

| Fluorinated Hydrazines | Pentafluorophenylhydrazine (PFPH) | Carbonyl (Ketone) | Forms highly fluorinated hydrazone for sensitive detection |

Mass Spectrometry Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is most powerfully applied when coupled with a chromatographic separation technique.

LC-MS/MS and GC-MS for Trace Analysis and Complex Mixture Characterization

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. core.ac.ukresearchgate.net In LC-MS/MS, the eluent from the HPLC column is directed into an ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ of the analyte. core.ac.uk In GC-MS, molecules are typically ionized by electron ionization (EI). core.ac.uk

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. core.ac.uk This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for trace-level quantification in complex matrices like biological fluids or environmental samples. nih.gov This technique is essential for studying the metabolism of the compound, where it can be used to identify and quantify low levels of metabolites, such as the reduced products of the double bond or carbonyl group. nih.govresearchgate.net

Spectrophotometric Methods for Quantification and Purity Assessment

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification and purity assessment of this compound, provided it is the primary absorbing species in the sample solution. The compound's structure, featuring a conjugated system of a phenyl ring, a double bond, and a carbonyl group, results in strong UV absorbance. core.ac.uk

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). core.ac.uk The λmax for this compound is expected to be in the UV region, similar to related cathinone (B1664624) derivatives which show absorption maxima around 253-265 nm. core.ac.uk The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is also useful for a quick assessment of purity, as the presence of impurities with different chromophores could alter the shape of the UV spectrum.

Capillary Electrophoresis for Analytical Separations

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. wikipedia.orglibretexts.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. isfg.org

For a neutral compound like this compound, the most applicable CE mode is Micellar Electrokinetic Chromatography (MEKC). nih.gov In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of analytes, allowing neutral species to be separated from one another. nih.gov The instrumentation is relatively simple, consisting of a high-voltage power supply, a capillary, two buffer reservoirs, and a detector, which is often a UV-Vis absorbance detector. libretexts.org While less common than HPLC or GC for this type of analyte, MEKC represents a viable and powerful alternative, especially for complex samples or when high separation efficiency is required. wikipedia.orgnih.gov

Industrial and Research Applications of 4 4 Fluorophenyl 3 Buten 2 One Beyond Direct Use

A Key Intermediate in Fine Chemical Manufacturing

The reactivity of 4-(4-Fluorophenyl)-3-buten-2-one makes it a crucial component in the synthesis of a wide array of complex molecules. smolecule.com Its conjugated system and the presence of a fluorine atom allow for a variety of chemical transformations, including additions, condensations, and cyclizations. smolecule.com

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for their therapeutic effects. nih.gov The synthesis of these often complex molecules requires meticulously planned routes, and this compound serves as a valuable starting material or intermediate in several of these pathways. smolecule.comchemsrc.com The fluorine atom is a particularly important feature, as its incorporation into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.

While specific drug synthesis pathways involving this exact compound are often proprietary, its structural motifs are found in various pharmacologically active molecules. For instance, chalcone (B49325) derivatives, which share the α,β-unsaturated ketone system, are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties. smolecule.com The fluorinated phenyl group, in particular, is a common feature in modern pharmaceuticals. For example, the antidepressant Fluoxetine and the cholesterol-lowering drug Atorvastatin contain fluorinated phenyl rings, highlighting the importance of fluorine in drug design.

The synthesis of complex heterocyclic compounds, which form the backbone of many APIs, can be facilitated by using this compound. Its reactive double bond and ketone group can participate in various cyclization reactions to form pyrimidines, pyridines, and other important ring systems.

Intermediate in Agrochemical and Specialty Chemical Production

The utility of this compound extends to the agrochemical sector, where it can be used to produce novel pesticides and herbicides. smolecule.com The introduction of fluorine into agrochemicals can lead to increased efficacy and selectivity. The compound's reactive nature allows for its incorporation into larger, more complex molecules with desired biological activities. smolecule.com

In the realm of specialty chemicals, this compound can be a precursor to various organic molecules used in fragrances, dyes, and other niche applications. google.com Its ability to undergo reactions like the Heck reaction allows for the creation of complex aromatic compounds with specific properties. smolecule.com

| Application Area | Role of this compound | Key Reactions |

| Pharmaceuticals | Precursor to APIs | Cyclization, Condensation |

| Agrochemicals | Intermediate for pesticides/herbicides | Various organic transformations |

| Specialty Chemicals | Precursor to fragrances, dyes | Heck reaction, etc. |

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound make it a candidate for applications in the development of new materials. smolecule.com

Potential as a Monomer in Polymer Synthesis

The carbon-carbon double bond in this compound presents the possibility of using it as a monomer in polymerization reactions. The resulting polymers could possess interesting properties due to the presence of the fluorinated phenyl group. For instance, fluorine-containing polymers often exhibit high thermal stability, chemical resistance, and low surface energy.

While extensive research on the polymerization of this specific monomer is not widely published, the general principles of polymer chemistry suggest its potential. The synthesis of polymers with tailored optical or electronic properties could be an area of future exploration. smolecule.com

Use in the Development of Functional Materials

Functional materials are designed to have specific properties that allow them to perform a particular function. The structure of this compound suggests its potential use in creating such materials. sigmaaldrich.com For example, its conjugated system could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the electronic energy levels of the molecule, which is a critical factor in the performance of these devices.

Utilization in Research Tools and Molecular Probes

In chemical biology and medicinal chemistry research, small molecules are often used as tools to probe biological processes or as starting points for drug discovery. The reactivity of this compound allows for its modification to create molecular probes. For instance, a fluorescent tag could be attached to the molecule to allow for the visualization of its interactions with biological targets.

Development of Cell-Specific Markers and Biological Probes

The core structure of this compound serves as a versatile scaffold for the creation of derivatives that can function as cell-specific markers and biological probes. The presence of the electron-withdrawing fluorine atom on the phenyl ring can enhance the molecule's metabolic stability and influence its interactions with biological targets. mdpi.comnih.gov Researchers have leveraged these properties to design and synthesize novel molecules with tailored functionalities for cellular imaging and labeling.

The general strategy involves modifying the this compound backbone to incorporate fluorophores, reactive groups for bioconjugation, or specific targeting moieties. These modifications transform the basic chalcone structure into a highly specialized instrument for biological investigation.

Key Research Areas:

Fluorescent Probes for Cellular Imaging: The chalcone scaffold, including fluorinated derivatives, is a known fluorophore. By strategically adding or modifying functional groups on the this compound structure, researchers can develop probes with enhanced fluorescent properties, such as large Stokes shifts and high quantum yields, which are crucial for high-contrast cellular imaging. rsc.orgrsc.org These probes can be designed to accumulate in specific organelles or respond to changes in the cellular microenvironment, such as pH or the presence of specific enzymes. rsc.org

Targeted Biological Probes: The inherent reactivity of the α,β-unsaturated ketone system in this compound can be exploited for the covalent labeling of specific proteins or other biomolecules within a cell. nih.gov Furthermore, the phenyl ring and other positions on the butenone chain can be functionalized with targeting ligands, such as peptides or small molecules, that recognize and bind to specific cell surface receptors or intracellular proteins. This targeted approach allows for the selective labeling and visualization of particular cell types or the tracking of specific biological pathways.

Probes for Studying Disease States: Derivatives of fluorinated chalcones are being investigated for their ability to bind to and visualize pathological markers, such as amyloid-beta plaques in Alzheimer's disease. nih.gov While direct use of this compound for this purpose is not extensively documented, the principles of probe design using the chalcone scaffold are directly applicable.

Detailed Research Findings:

While specific studies focusing exclusively on the derivatization of this compound for cell-specific markers are emerging, the broader research on fluorinated chalcones provides a strong foundation for its potential. For instance, a study on α-fluorinated chalcones demonstrated their ability to act as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov A fluorescently labeled version of such a compound could serve as a probe to visualize microtubule dynamics in living cells.

Another area of interest is the development of probes for detecting specific enzymes. Research has shown that fluorinated chalcones can be potent inhibitors of enzymes like 5-lipoxygenase. nih.gov By attaching a reporter group, such as a fluorophore that is quenched until the probe interacts with its target enzyme, researchers could create a tool to measure enzyme activity within specific cellular compartments.

The following table summarizes the potential applications of this compound derivatives as biological probes, based on findings from related chalcone research.

| Derivative Type | Target/Application | Principle of Operation | Potential Research Impact |

| Fluorescently Labeled Analog | Microtubule Dynamics | Covalent or non-covalent binding to tubulin, allowing for visualization of the cytoskeleton. | Understanding cell division, intracellular transport, and the effects of anti-cancer drugs. |

| Enzyme-Activated Probe | Specific Enzyme Activity (e.g., 5-Lipoxygenase) | A "turn-on" fluorescent signal upon enzymatic cleavage or binding. | Mapping enzyme activity in different cell types and disease states. |

| Targeted Imaging Agent | Cell Surface Receptors (e.g., in cancer cells) | Conjugation to a ligand that binds to a specific receptor, leading to cell-specific labeling. | Development of diagnostic tools and targeted drug delivery systems. |

| Amyloid Plaque Probe | β-Amyloid Aggregates | Binding to the characteristic β-sheet structure of amyloid plaques, enabling their visualization. | Early diagnosis and monitoring of Alzheimer's disease progression. |

Future Directions and Emerging Research Avenues for 4 4 Fluorophenyl 3 Buten 2 One

Exploration of Novel Catalytic Systems for Sustainable Synthesis